(S)-1-Amino-3-phenylpropan-2-ol
Overview
Description
(S)-1-Amino-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (-C6H5) attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Another method involves the asymmetric synthesis of this compound using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. This approach often employs transition metal catalysts and ligands to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, the use of chiral resolution techniques, such as chromatography or crystallization, can be implemented to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: Formation of (S)-1-Amino-3-phenylpropan-2-one or (S)-1-Amino-3-phenylpropanal.
Reduction: Formation of (S)-1-Amino-3-phenylpropan-2-amine.
Substitution: Formation of (S)-1-Amino-3-phenylpropan-2-chloride or other substituted derivatives.
Scientific Research Applications
(S)-1-Amino-3-phenylpropan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a ligand for certain enzymes or receptors, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.
The hydroxyl and amino groups in the molecule allow it to form hydrogen bonds and other interactions with target proteins, facilitating its binding and activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its affinity for certain binding sites.
Comparison with Similar Compounds
(S)-1-Amino-3-phenylpropan-2-ol can be compared with other similar compounds, such as:
®-1-Amino-3-phenylpropan-2-ol: The enantiomer of this compound, which may exhibit different biological activities and properties due to its opposite stereochemistry.
1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino and hydroxyl groups on adjacent carbon atoms, leading to different chemical reactivity and biological effects.
1-Amino-3-phenylpropan-1-ol: Another structural isomer with the hydroxyl group on the terminal carbon, resulting in distinct chemical and physical properties.
Properties
IUPAC Name |
(2S)-1-amino-3-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511737 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133522-38-0 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-amino-3-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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